

# 5-Hexenal: A Comprehensive Technical Overview for Researchers

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## Compound of Interest

Compound Name: 5-Hexenal

Cat. No.: B1605083

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Introduction: **5-Hexenal**, an unsaturated aldehyde, holds significance in various scientific domains due to its versatile chemical nature. This technical guide provides an in-depth overview of **5-Hexenal**, encompassing its chemical synonyms, physicochemical properties, and relevant experimental contexts. The information is tailored for researchers, scientists, and professionals in drug development, presenting a consolidated resource for laboratory and research applications.

## Synonyms and Identification

**5-Hexenal** is known by several alternative names in scientific literature and chemical databases. Proper identification is crucial for accurate sourcing and regulatory compliance.

Synonym	Reference
Hex-5-enal	<a href="#">[1]</a> <a href="#">[2]</a>
Hex-5-en-1-al	<a href="#">[3]</a>
5-Hexen-1-al	
CAS Number:	764-59-0 <a href="#">[1]</a> <a href="#">[2]</a>
Molecular Formula:	C6H10O <a href="#">[1]</a> <a href="#">[3]</a>
Molecular Weight:	98.14 g/mol <a href="#">[2]</a>
EINECS Number:	212-127-0 <a href="#">[1]</a> <a href="#">[2]</a>
InChI Key:	USLRUYZDOLMIRJ-UHFFFAOYSA-N <a href="#">[1]</a>

## Physicochemical Properties

The following table summarizes the key physicochemical properties of **5-Hexenal**. This data is essential for designing experimental setups, understanding its behavior in various solvents, and ensuring safe handling.

Property	Value	Reference
Appearance	Colorless liquid	<a href="#">[3]</a>
Odor	Green, grassy	<a href="#">[3]</a>
Boiling Point	128 °C	
Vapor Pressure	10.66 mmHg at 25 °C	
Flash Point	19 °C	
Solubility	Soluble in organic solvents, limited solubility in water	<a href="#">[3]</a>
logP (o/w)	1.52	<a href="#">[1]</a>

## Spectroscopic Data

Spectroscopic data is fundamental for the structural elucidation and purity assessment of chemical compounds. While a comprehensive public database of spectra for **5-Hexenal** is not readily available, typical spectral characteristics can be inferred from its structure.

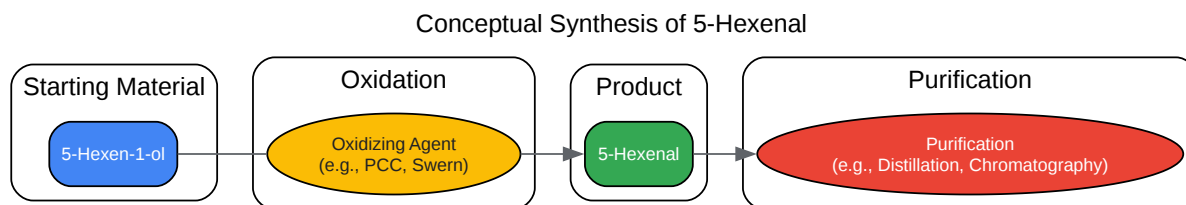
- $^1\text{H}$  NMR: Expected signals would include a triplet for the aldehydic proton ( $\sim 9.7$  ppm), multiplets for the vinyl protons ( $\sim 4.9$ - $5.8$  ppm), and signals for the methylene protons in the aliphatic chain.
- $^{13}\text{C}$  NMR: The spectrum would show a characteristic peak for the carbonyl carbon ( $\sim 202$  ppm), peaks for the  $\text{sp}^2$  carbons of the double bond ( $\sim 115$  and  $138$  ppm), and signals for the  $\text{sp}^3$  carbons of the alkyl chain.
- IR Spectroscopy: Key absorption bands would be observed for the C=O stretch of the aldehyde ( $\sim 1730\text{ cm}^{-1}$ ), the C=C stretch of the alkene ( $\sim 1640\text{ cm}^{-1}$ ), and the C-H stretches of the aldehyde and alkene groups.
- Mass Spectrometry: The mass spectrum would exhibit a molecular ion peak ( $\text{M}^+$ ) at  $m/z$  98, along with characteristic fragmentation patterns corresponding to the loss of functional groups.

## Experimental Protocols

Detailed experimental protocols specifically for **5-Hexenal** are not extensively documented in the readily available literature. However, general procedures for the synthesis, reaction, and analysis of unsaturated aldehydes can be adapted. The following represents a conceptual workflow for a typical synthesis.

## Conceptual Synthesis Workflow

The synthesis of **5-Hexenal** can be approached through various established organic chemistry methodologies. A common strategy involves the oxidation of the corresponding primary alcohol, 5-hexen-1-ol.



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Caption: Conceptual workflow for the synthesis of **5-Hexenal**.

## Biological Context and Signaling Pathways

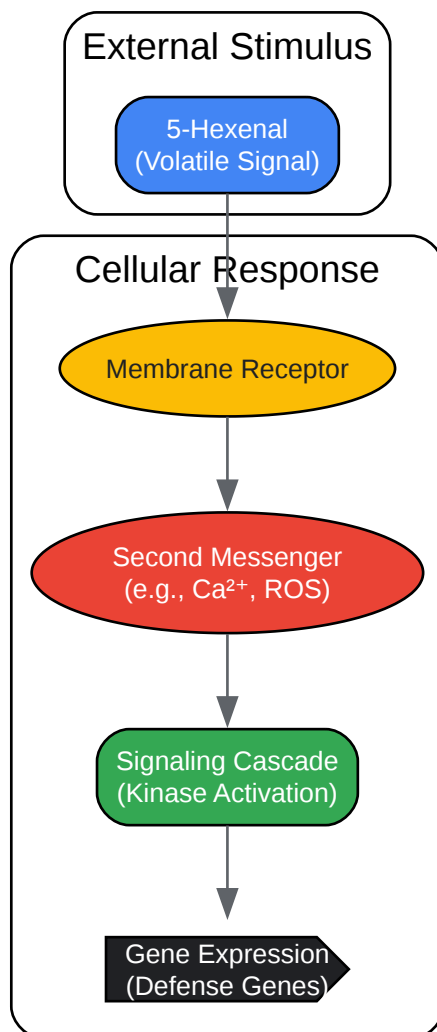
Direct involvement of **5-Hexenal** in specific signaling pathways is an area requiring further research. However, its structural isomer, trans-2-hexenal, is a well-known green leaf volatile (GLV) involved in plant defense mechanisms. It is plausible that **5-Hexenal** could play a role in similar biological processes, such as plant-herbivore interactions or as a volatile signal.

The study of aldehydes in biological systems often involves their interaction with cellular nucleophiles, such as proteins and DNA, which can lead to the formation of adducts and subsequent cellular responses. The reactivity of the aldehyde and the double bond in **5-Hexenal** suggests it could participate in such interactions.

## Conceptual Signaling Interaction

The diagram below illustrates a hypothetical interaction of a volatile aldehyde with a cellular signaling pathway, a concept that could be explored for **5-Hexenal**.

## Conceptual Aldehyde-Induced Signaling



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## References

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